molecular formula C21H17IN2O3 B3694570 3-iodo-4-methoxy-N-[2-(phenylcarbamoyl)phenyl]benzamide

3-iodo-4-methoxy-N-[2-(phenylcarbamoyl)phenyl]benzamide

Cat. No.: B3694570
M. Wt: 472.3 g/mol
InChI Key: QTFHYYDGJCJVRK-UHFFFAOYSA-N
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Description

3-Iodo-4-methoxy-N-[2-(phenylcarbamoyl)phenyl]benzamide is an organic compound with the molecular formula C21H17IN2O3 It is characterized by the presence of an iodine atom, a methoxy group, and a phenylcarbamoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4-methoxy-N-[2-(phenylcarbamoyl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of 4-methoxybenzoic acid, followed by the formation of the amide bond with 2-(phenylcarbamoyl)aniline. The reaction conditions often involve the use of iodine reagents, such as iodine monochloride, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of protective groups and purification techniques, such as recrystallization and chromatography, are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-methoxy-N-[2-(phenylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The amide bond can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or borane.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

3-Iodo-4-methoxy-N-[2-(phenylcarbamoyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-iodo-4-methoxy-N-[2-(phenylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The phenylcarbamoyl group may enhance the compound’s stability and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-4-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide
  • N-[2-(anilinocarbonyl)phenyl]-3-iodo-4-methoxybenzamide

Uniqueness

3-Iodo-4-methoxy-N-[2-(phenylcarbamoyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-iodo-4-methoxy-N-[2-(phenylcarbamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17IN2O3/c1-27-19-12-11-14(13-17(19)22)20(25)24-18-10-6-5-9-16(18)21(26)23-15-7-3-2-4-8-15/h2-13H,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFHYYDGJCJVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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